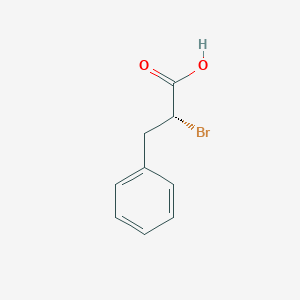

(R)-2-Bromo-3-phenylpropionic acid

Description

Properties

IUPAC Name |

(2R)-2-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSCFNERFONKU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471756 | |

| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42990-55-6 | |

| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of (R)-2-Bromo-3-phenylpropionic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its known characteristics and outlines key experimental protocols.

Core Physical Properties

Quantitative data for the physical properties of this compound are limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data for the (R)-enantiomer and its racemic mixture.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| CAS Number | 42990-55-6 | PubChem[1] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| XLogP3-AA (Computed) | 2.6 | PubChem[1][3] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

| Exact Mass (Computed) | 227.97859 Da | PubChem[1] |

Table 2: Physical Properties of Racemic 2-Bromo-3-phenylpropanoic Acid

| Property | Value | Source |

| Melting Point | 52 °C | ECHEMI[4] |

| Boiling Point (Rough Estimate) | 215.8 °C | ECHEMI[4] |

| Solubility | Limited solubility in water, soluble in organic solvents. | CymitQuimica[2] |

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from D-Phenylalanine

This protocol describes the synthesis via a diazotization reaction, a common method for producing α-bromo carboxylic acids from α-amino acids with retention of configuration.

Materials:

-

D-Phenylalanine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Toluene

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve D-phenylalanine in an aqueous solution of hydrobromic acid in a suitable reaction vessel equipped with a magnetic stirrer.

-

Cool the mixture to a temperature between -10 °C and 0 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in deionized water to the reaction mixture while maintaining the low temperature and stirring vigorously. The addition should be controlled to keep the temperature within the desired range.

-

After the addition is complete, continue to stir the reaction mixture at low temperature for several hours to ensure the reaction goes to completion.

-

Extract the product, this compound, from the aqueous reaction mixture using an organic solvent such as toluene or ethyl ether.[5] Perform multiple extractions to maximize the yield.

-

Combine the organic extracts and wash with deionized water to remove any remaining inorganic impurities.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To determine the enantiomeric purity of this compound, a chiral HPLC method is employed. The following is a general protocol that can be adapted and optimized.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of chiral carboxylic acids.

-

Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol. A small amount of an acidic modifier, such as trifluoroacetic acid (0.1% v/v), is typically added to improve peak shape and resolution for carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 254 nm, where the phenyl group absorbs).

-

Inject the sample onto the column and record the chromatogram.

-

-

Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated by comparing the peak areas of the two enantiomers. For a pure (R)-enantiomer, ideally only one peak should be observed.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical relationships.

Caption: Synthesis workflow for this compound.

Caption: General experimental workflow for compound characterization.

References

- 1. This compound | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 16503-53-0: 2-BROMO-3-PHENYL-PROPIONIC ACID [cymitquimica.com]

- 3. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 5. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid: Chemical Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromo-3-phenylpropionic acid is a chiral carboxylic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its specific stereochemistry and the presence of a reactive bromine atom make it a valuable building block for the synthesis of complex, high-value molecules, particularly pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and key synthetic methodologies. Detailed experimental protocols for its preparation and subsequent chemical transformations are presented, along with its critical role as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) inhibitors.

Chemical Structure and Properties

This compound, also known by its IUPAC name (2R)-2-bromo-3-phenylpropanoic acid, is a halogenated derivative of 3-phenylpropionic acid.[1] The molecule possesses a chiral center at the second carbon atom (C2), which is substituted with a bromine atom. The presence of the phenyl group, the carboxylic acid moiety, and the bromine atom on a stereochemically defined center confers upon it a unique reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| CAS Number | 42990-55-6 | [2] |

| IUPAC Name | (2R)-2-bromo-3-phenylpropanoic acid | [1] |

| Appearance | White to off-white crystalline solid | |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Stereochemistry

The stereochemistry of this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. The designation "(R)" refers to the absolute configuration at the C2 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Determination of (R) Configuration

The CIP rules are applied as follows to the substituents attached to the chiral carbon (C2):

-

Assign Priorities: The four groups attached to the stereocenter are prioritized based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

-

Priority 1: Bromine (Br) - highest atomic number.

-

Priority 2: Carboxylic acid group (-COOH) - the carbon is bonded to two oxygen atoms.

-

Priority 3: Benzyl group (-CH₂-Ph) - the carbon is bonded to another carbon.

-

Priority 4: Hydrogen (H) - lowest atomic number.

-

-

Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (Hydrogen) is pointing away from the viewer.

-

Determine the Direction of Priority: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is clockwise, hence the designation "(R)".

References

(R)-2-Bromo-3-phenylpropionic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-Bromo-3-phenylpropionic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its primary application in the development of cardiovascular drugs through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Core Chemical and Physical Properties

This compound is a halogenated carboxylic acid recognized for its role as a versatile building block in stereoselective synthesis. Its chemical identity and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 42990-55-6 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| IUPAC Name | (2R)-2-bromo-3-phenylpropanoic acid | [1] |

| Synonyms | (D)-2-Bromo-3-phenylpropionic Acid, 3-Phenyl-2(R)-bromopropionic acid | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Soluble in various organic solvents |

Synthesis of this compound: Experimental Protocols

The primary route for the stereoselective synthesis of this compound is through the diazotization of (D)-phenylalanine, followed by bromination. This method preserves the stereochemistry of the starting material.

Protocol 1: Diazotization and Bromination of (D)-Phenylalanine

Objective: To synthesize this compound from (D)-phenylalanine with retention of stereochemistry.

Materials:

-

(D)-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrobromic acid (HBr)

-

Toluene

-

Deionized water

-

Nitrogen gas supply

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve (D)-phenylalanine in a mixture of water and concentrated hydrobromic acid under a nitrogen atmosphere.

-

Cool the reaction mixture to a temperature between -10°C and 0°C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture while maintaining the temperature. The addition is typically carried out over several hours.

-

After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

-

Extract the product into an organic solvent such as toluene.

-

Separate the organic phase and wash it with deionized water.

-

Concentrate the organic phase under vacuum using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by recrystallization if necessary.

Yields: Reported yields for this type of synthesis can be high, with some processes achieving yields of 90% or greater.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Drug Development: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a crucial intermediate in the synthesis of vasopeptidase inhibitors. These drugs simultaneously inhibit two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[2][3] This dual inhibition is a therapeutic strategy for managing hypertension and heart failure.[2][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5][6][7][8][9]

-

Renin , released by the kidneys in response to low blood pressure, converts angiotensinogen (from the liver) into angiotensin I .[5][6]

-

ACE , primarily found in the lungs, then converts angiotensin I into angiotensin II .[5][6]

-

Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone from the adrenal cortex.[5][7] Aldosterone promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[5][8]

The Role of Neprilysin

Neprilysin (NEP) is an enzyme that degrades natriuretic peptides. These peptides have beneficial cardiovascular effects, including vasodilation and sodium excretion (natriuresis), which help to lower blood pressure.[2][10]

By inhibiting both ACE and NEP, vasopeptidase inhibitors, synthesized using this compound, offer a dual mechanism of action:

-

ACE Inhibition: Prevents the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.

-

NEP Inhibition: Increases the levels of natriuretic peptides, promoting vasodilation and natriuresis.[3][10]

Signaling Pathway Diagram

Caption: The dual inhibitory action of vasopeptidase inhibitors on the RAAS and Neprilysin pathways.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its primary utility lies in the stereoselective synthesis of advanced pharmaceutical intermediates, most notably for the development of vasopeptidase inhibitors. A thorough understanding of its synthesis and its role in targeting key enzymatic pathways, such as the Renin-Angiotensin-Aldosterone System, is crucial for researchers and professionals engaged in the discovery and development of novel therapeutics for cardiovascular diseases.

References

- 1. This compound | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. Angiotensin Receptor-Neprilysin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heart failure - Wikipedia [en.wikipedia.org]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson | Study.com [study.com]

- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. news-medical.net [news-medical.net]

- 10. drugs.com [drugs.com]

Spectroscopic Data of (R)-2-Bromo-3-phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Bromo-3-phenylpropionic acid, a compound of interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule. This document also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the acquisition of experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₉H₉BrO₂, Molecular Weight: 229.07 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | -COOH |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons |

| ~4.5 | Triplet | 1H | -CH(Br)- |

| ~3.3 | Doublet of doublets | 1H | -CH₂- (diastereotopic) |

| ~3.1 | Doublet of doublets | 1H | -CH₂- (diastereotopic) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~135-140 | Aromatic C (quaternary) |

| ~128-130 | Aromatic CH |

| ~127-128 | Aromatic CH |

| ~45-50 | -CH(Br)- |

| ~40-45 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| ~2900-3000 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1200-1300 | Strong | C-O stretch |

| ~690-770 | Strong | C-H bend (Aromatic) |

| ~500-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 228/230 | Moderate | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 183/185 | Moderate | [M - COOH]⁺ |

| 149 | Low | [M - Br]⁺ |

| 104 | High | [C₈H₈]⁺ (Loss of Br and COOH) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans will depend on the sample concentration.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction).

-

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is commonly used:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. This method is often quicker and requires less sample preparation than the KBr pellet method.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS), which also provides separation from any impurities.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[1][2][3]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: A logical workflow for the structural elucidation of an organic compound.

References

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of (R)-2-Bromo-3-phenylpropionic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a chiral building block of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its utility in organic synthesis is well-documented, and understanding its solubility in various organic solvents is critical for reaction setup, purification, and formulation development. The presence of a hydrophilic carboxylic acid group and a more hydrophobic phenyl and brominated alkyl backbone gives the molecule a solubility profile that is highly dependent on the nature of the solvent.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this document outlines a detailed experimental protocol for researchers to determine solubility in common organic solvents. Following this protocol will enable the generation of reliable and reproducible solubility data, which is essential for process development and optimization.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure, which includes:

-

A Carboxylic Acid Group: This polar functional group is capable of hydrogen bonding and deprotonation in basic media, which generally enhances solubility in polar and protic solvents.

-

A Phenyl Group: This bulky, non-polar group contributes to the hydrophobic character of the molecule, favoring solubility in non-polar or moderately polar aprotic solvents.

-

A Bromine Atom: The presence of a halogen atom increases the molecular weight and polarizability, which can influence intermolecular interactions and solubility.

The interplay of these features means that the solubility of this compound can be expected to vary significantly across different solvent classes.

Data Presentation: A Template for Your Experimental Findings

Due to the limited availability of quantitative solubility data in the public domain, we provide the following table as a template for researchers to record their own experimental findings. This structured approach will facilitate easy comparison of solubility across a range of common organic solvents.

| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL) | Observations |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Hydrocarbons | Toluene | ||||

| Hexane | |||||

| Chlorinated | Dichloromethane | ||||

| Amides | Dimethylformamide (DMF) | ||||

| Other | Acetonitrile |

Experimental Protocols

The following protocols provide a systematic approach to determining both the qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Procedure:

-

To a small test tube, add approximately 25 mg of this compound.[1]

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[1]

-

After each addition, cap the test tube and shake it vigorously for at least 30-60 seconds.[2][3]

-

Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."[3]

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a more rigorous method to determine the equilibrium solubility at a specific temperature.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a constant temperature water bath or shaker and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to the temperature of the experiment to avoid precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that is within the linear range of an analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method.

-

Calculate the original solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers and drug development professionals to systematically determine the solubility of this compound in common organic solvents. By following the detailed experimental protocols and utilizing the provided data table template, a robust and comparable dataset can be generated. This information is invaluable for the efficient design of synthetic routes, purification strategies, and the development of formulations containing this important chiral building block.

References

(R)-2-Bromo-3-phenylpropionic Acid: A Chiral Building Block in Modern Organic Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a versatile and highly valuable chiral building block in the field of organic synthesis. Its stereodefined structure, featuring a bromine atom at the α-position to a carboxylic acid and a benzyl group at the β-position, makes it a crucial precursor for the enantioselective synthesis of a wide array of complex organic molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| CAS Number | 42990-55-6 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| XLogP3-AA | 2.6 | [1][2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the diazotization of (D)-phenylalanine in the presence of a bromide source. This reaction proceeds with retention of configuration at the α-carbon. Several variations of this method have been reported, with differences in reagents, solvents, and reaction conditions, leading to varying yields.

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocols and Quantitative Data

Several protocols for the synthesis of this compound have been documented, with notable variations in reaction conditions and yields. A summary of these methods is provided in Table 2, followed by a detailed experimental protocol.

Table 2: Synthesis of this compound from (D)-Phenylalanine

| Bromide Source | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| KBr | 2N H₂SO₄ | Water | 0 to RT | 3 | ~62 | [4] |

| HBr (49%) | - | Water | -5 to 0 | 5 | 43 | [4] |

| NaBr / HBr | HBr | Water | RT | 3 | 80 | [4] |

| HBr | - | Water/Toluene | -6 to 15 | 4 | 92.7 | [5] |

| HBr / KBr (in situ) | HBr | Water/Toluene | 3 to 5 | 6 | >90 | [6] |

Detailed Experimental Protocol (High-Yield Method)

This protocol is adapted from a patented industrial process that reports high yields.[5][6]

Materials:

-

(D)-Phenylalanine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (optional, for in situ bromide salt formation)

-

Toluene

-

Water

-

Ice bath

Procedure:

-

To a stirred solution of (D)-phenylalanine (1.0 eq) in a mixture of water and toluene, add concentrated hydrobromic acid (4.0-8.0 eq).

-

Cool the mixture to a temperature between -5°C and 10°C using an ice bath. For in situ formation of a bromide salt, a portion of the HBr can be neutralized with a base like KOH or NaOH at this stage.

-

Slowly add a solution of sodium nitrite (1.0-1.6 eq) in water to the reaction mixture over a period of 5-6 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

-

Allow the phases to separate. The organic layer containing the product is separated.

-

The aqueous layer can be extracted with additional toluene to maximize recovery.

-

The combined organic layers are washed with water and then concentrated under reduced pressure to yield this compound.

Applications in Organic Synthesis

This compound is a valuable chiral precursor for the synthesis of a variety of important organic molecules, including other chiral building blocks and active pharmaceutical ingredients (APIs). The bromine atom can be displaced by a wide range of nucleophiles, typically with inversion of configuration, leading to the formation of new stereogenic centers with high enantiomeric purity.

Synthesis of (S)-2-Acetylthio-3-phenylpropionic Acid: A Key Intermediate for ACE Inhibitors

One of the most significant applications of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Omapatrilat. A crucial step in this synthesis is the nucleophilic substitution of the bromide with a thioacetate group to form (S)-2-acetylthio-3-phenylpropionic acid.

Caption: Synthesis of an ACE inhibitor intermediate.

This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemistry at the α-carbon.

Table 3: Synthesis of (S)-2-Acetylthio-3-phenylpropionic Acid

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Potassium Thioacetate | - | Not specified | Not specified | Not specified | [7] |

| Thioacetic Acid | Triethylamine | Toluene | 0 to 10 | High (not specified) | [6] |

Detailed Experimental Protocol for Thioacetate Substitution

This protocol is based on a described method for the synthesis of the Omapatrilat intermediate.[6]

Materials:

-

This compound

-

Thioacetic acid

-

Triethylamine

-

Toluene

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in toluene.

-

Cool the solution to 0°C.

-

Add thioacetic acid (1.2-1.5 eq) to the mixture.

-

Slowly add triethylamine (1.2-1.5 eq) to the reaction mixture over several hours, maintaining the temperature at 0°C.

-

After the addition is complete, warm the reaction mixture to 10°C and continue stirring until the reaction is complete (monitored by HPLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with water and brine, and then concentrate under reduced pressure to obtain (S)-2-acetylthio-3-phenylpropionic acid.

Synthesis of Chiral β-Amino Acids

This compound can also serve as a starting material for the synthesis of enantiomerically pure β-amino acids. The displacement of the bromide with an azide nucleophile, followed by reduction, is a common strategy.

References

- 1. This compound | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 6. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Reactivity of the Benzylic Bromide in (R)-2-Bromo-3-phenylpropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromo-3-phenylpropionic acid is a chiral building block of significant interest in synthetic organic chemistry and drug development. The presence of a bromine atom at the benzylic position, adjacent to a phenyl ring and a stereocenter, imparts a unique reactivity profile that can be exploited for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the benzylic bromide in this compound, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the effective utilization of this versatile synthon.

Introduction

The benzylic position in organic molecules is known for its enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations and radicals, through resonance. In the case of this compound, this inherent reactivity is coupled with the presence of a chiral center, making it a valuable precursor for the stereoselective synthesis of pharmaceutical intermediates and other fine chemicals. Understanding the factors that govern the reaction pathways of this benzylic bromide is crucial for controlling the stereochemical outcome and achieving desired product distributions. This guide will delve into the mechanistic dichotomy of nucleophilic substitution (SN1 vs. SN2) and elimination (E1 vs. E2) reactions of this compound, providing a framework for predicting and controlling its chemical behavior.

Synthesis of this compound

The most common route for the synthesis of this compound is the diazotization of D-phenylalanine, followed by bromination. This reaction proceeds with retention of configuration at the alpha-carbon.

Experimental Protocol: Synthesis from D-Phenylalanine

Materials:

-

D-Phenylalanine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO2)

-

Toluene

-

Water

Procedure:

-

In a well-ventilated fume hood, a jacketed reactor is charged with D-phenylalanine.

-

48% HBr is added, and the mixture is stirred and cooled to 0°C.

-

Toluene is added to the reaction mixture.

-

A solution of sodium nitrite in water is added dropwise over several hours, maintaining the temperature between -5°C and 0°C.

-

After the addition is complete, the reaction is stirred for an additional period at low temperature and then allowed to warm to room temperature.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

Table 1: Representative Yields for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| D-Phenylalanine | HBr, NaNO2 | Water/Toluene | -5 to 0°C | 5 hours | 92.7 | [1] |

| D-Phenylalanine | HBr, NaNO2, KBr | Water | 0°C | 3 hours | ~62 |

Reactivity of the Benzylic Bromide

The benzylic bromide in this compound is susceptible to both nucleophilic substitution and elimination reactions. The preferred reaction pathway is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon can proceed through either an SN1 or SN2 mechanism.

-

SN1 Mechanism: This two-step mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. Reactions proceeding through an SN1 mechanism at a chiral center typically lead to racemization.

-

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom from the backside of the leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. SN2 reactions are stereospecific and result in an inversion of configuration at the chiral center.

Given that this compound is a secondary benzylic bromide, both SN1 and SN2 pathways are possible. The choice of reaction conditions is therefore critical to control the stereochemical outcome.

This protocol describes the synthesis of (S)-2-acetylthio-3-phenylpropionic acid, a key intermediate for vasopeptidase inhibitors, via an SN2 reaction with inversion of configuration.[2]

Materials:

-

This compound

-

Potassium thioacetate (KSAc)

-

Acetone or Dimethylformamide (DMF)

-

Water

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., acetone or DMF).[2]

-

Add potassium thioacetate to the solution and stir the mixture at room temperature.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.[2]

-

Acidify the aqueous solution with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Mechanism | Stereochemical Outcome |

| Potassium Thioacetate | (S)-2-acetylthio-3-phenylpropionic acid | SN2 | Inversion |

| Azide (e.g., NaN3) | (S)-2-azido-3-phenylpropionic acid | Likely SN2 | Expected Inversion |

| Cyanide (e.g., KCN) | (S)-2-cyano-3-phenylpropionic acid | Likely SN2 | Expected Inversion |

Note: The stereochemical outcomes for the azide and cyanide reactions are predicted based on typical SN2 behavior with strong nucleophiles.

Elimination Reactions

Elimination reactions of this compound can lead to the formation of cinnamic acid derivatives. These reactions can proceed through either E1 or E2 mechanisms.

-

E1 Mechanism: This two-step mechanism proceeds through the same benzylic carbocation intermediate as the SN1 reaction. It is favored by weak bases and polar protic solvents.

-

E2 Mechanism: This is a one-step, concerted mechanism that requires an anti-periplanar arrangement of the proton being removed and the leaving group. It is favored by strong, bulky bases.

The competition between substitution and elimination is a key consideration. High temperatures and the use of strong, non-nucleophilic bases favor elimination over substitution.

-

In a polar protic solvent like water, the reaction with a weak base (e.g., carbonate) favors an E1 mechanism , proceeding through a stable benzylic carbocation, leading predominantly to the trans-alkene product.[3]

-

In a polar aprotic solvent like acetone, the reaction favors an E2 mechanism , where the stereochemical outcome is dictated by the anti-periplanar arrangement of the departing groups, leading to a higher proportion of the cis-alkene.[3]

Table 3: Product Distribution in the Elimination of 2,3-Dibromo-3-phenylpropanoic Acid [3]

| Solvent | Base | Mechanism | cis-alkene yield (%) | trans-alkene yield (%) |

| Water | K2CO3 | E1 | 20 | 80 |

| Acetone | K2CO3 | E2 | 98 | 2 |

This data highlights the critical role of the solvent in directing the reaction pathway and controlling the stereochemistry of the product. Similar solvent effects can be anticipated for the elimination reactions of this compound.

Mandatory Visualizations

Reaction Pathways of this compound

Caption: Reaction pathways of this compound.

Experimental Workflow for Nucleophilic Substitution

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The benzylic bromide of this compound exhibits a rich and synthetically useful reactivity. Its susceptibility to both nucleophilic substitution and elimination reactions allows for the introduction of a wide range of functional groups and the formation of unsaturated systems. The stereochemical outcome of these transformations is highly dependent on the reaction conditions, providing an opportunity for stereocontrol through the careful selection of reagents, solvents, and temperature. A thorough understanding of the underlying SN1, SN2, E1, and E2 mechanisms is paramount for researchers aiming to utilize this chiral building block in their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to effectively harness the reactivity of this compound in the development of novel chemical entities.

References

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a chiral building block of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its stereospecific structure allows for the development of targeted therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, with a particular focus on their role as enzyme inhibitors.

Core Compound: this compound

This compound is a derivative of phenylalanine, an essential amino acid. The presence of a bromine atom at the alpha-position to the carboxylic acid makes it a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 42990-55-6 |

| IUPAC Name | (2R)-2-bromo-3-phenylpropanoic acid |

| Appearance | White crystalline solid |

| Melting Point | 135-138°C |

Synthesis of this compound

The most common synthetic route to this compound involves the diazotization of (D)-phenylalanine, followed by a bromination reaction. This method generally preserves the stereochemistry of the starting material.

Experimental Protocol: Synthesis from (D)-Phenylalanine

Materials:

-

(D)-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Potassium bromide (KBr)

-

2N Sulfuric acid (H₂SO₄)

-

Ethyl ether

-

Ice bath

-

Magnetic stirrer

Procedure:

-

A solution of (D)-phenylalanine is prepared in 2N sulfuric acid and cooled to 0°C in an ice bath.

-

A solution of sodium nitrite and potassium bromide in water is added dropwise to the cooled phenylalanine solution with vigorous stirring, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at room temperature for approximately 3 hours.

-

The product, this compound, is then extracted from the aqueous solution using ethyl ether.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

This procedure has been reported to yield the desired product in approximately 62% yield.

Derivatives and Analogs: Vasopeptidase Inhibitors

A significant application of this compound is in the synthesis of vasopeptidase inhibitors. These drugs simultaneously inhibit two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibition leads to a potent antihypertensive effect.[1][2]

Omapatrilat: A Case Study

Omapatrilat is a prominent vasopeptidase inhibitor synthesized from a derivative of this compound.[1] It is a potent, long-acting, oral dual metalloprotease inhibitor.[1]

Quantitative Data for Omapatrilat

| Enzyme | IC₅₀ (nmol/L) |

| Angiotensin-Converting Enzyme (ACE) | 5 |

| Neutral Endopeptidase (NEP) | 8 |

Data sourced from[1]

While highly effective at lowering blood pressure, the clinical development of omapatrilat was halted due to a higher incidence of angioedema compared to ACE inhibitors alone.[3] This adverse effect is thought to be caused by the accumulation of bradykinin, a substrate for both ACE and NEP.[4]

Signaling Pathway of Vasopeptidase Inhibition

The therapeutic effect of vasopeptidase inhibitors stems from their dual action on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Caption: Dual inhibition of ACE and NEP by vasopeptidase inhibitors.

Experimental Protocols for Enzyme Inhibition Assays

ACE Inhibition Assay (Fluorometric)

This protocol is for determining the in vitro inhibitory activity of compounds against Angiotensin-Converting Enzyme.

Materials:

-

Recombinant Human ACE

-

Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

Test compounds (e.g., Omapatrilat)

-

Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

-

DMSO for compound dilution

Procedure:

-

Prepare a serial dilution of the test compound in the Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the diluted test compound or vehicle control.

-

Add 25 µL of the ACE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ACE substrate solution.

-

Immediately measure the fluorescence in a microplate reader pre-heated to 37°C.

-

The IC₅₀ value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

NEP Inhibition Assay (Fluorometric)

This protocol is for determining the in vitro inhibitory activity of compounds against Neutral Endopeptidase.

Materials:

-

Recombinant Human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl₂

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

-

DMSO for compound dilution

Procedure:

-

Prepare a serial dilution of the test compound in the Assay Buffer.

-

To each well of a 96-well plate, add 50 µL of the serially diluted test compound or vehicle control.

-

Add 25 µL of the NEP enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Start the enzymatic reaction by adding 25 µL of the NEP substrate solution.

-

Immediately read the fluorescence in a microplate reader pre-heated to 37°C.

-

The IC₅₀ value is determined from the dose-response curve.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of novel this compound analogs is depicted below.

Caption: General workflow for drug discovery based on the core scaffold.

Conclusion

This compound remains a valuable and versatile chiral starting material in medicinal chemistry. Its application in the development of vasopeptidase inhibitors highlights its potential for creating potent and targeted therapeutics. While challenges such as the off-target effects observed with omapatrilat exist, the core scaffold of this compound derivatives continues to be an area of active research. Future work may focus on modifying the structure to improve selectivity and reduce side effects, potentially leading to the development of safer and more effective drugs for cardiovascular and other diseases. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their drug discovery and development endeavors.

References

- 1. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent clinical trials with omapatrilat: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (R)-2-Bromo-3-phenylpropionic Acid in the Synthesis of Angiotensin-Converting Enzyme Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromo-3-phenylpropionic acid stands as a crucial chiral building block in medicinal chemistry, particularly in the synthesis of a class of life-saving drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are cornerstones in the management of hypertension and congestive heart failure. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in the synthesis of prominent ACE inhibitors, detailed experimental protocols, and the underlying pharmacology.

Introduction to this compound: A Versatile Chiral Intermediate

This compound is a derivative of the unnatural amino acid D-phenylalanine. Its stereochemistry and the presence of a reactive bromine atom make it an ideal starting material for the asymmetric synthesis of complex pharmaceutical molecules. The primary application of this compound lies in its conversion to key intermediates for the synthesis of ACE inhibitors such as Enalapril, Lisinopril, and Benazepril.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Angiotensin II, a potent vasoconstrictor, is a key player in this system. ACE is the enzyme responsible for the conversion of the inactive angiotensin I to the active angiotensin II. By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Synthesis of ACE Inhibitors from this compound

The general synthetic strategy involves the conversion of this compound into a key intermediate, which is then coupled with a dipeptide or a similar moiety to yield the final ACE inhibitor.

Synthesis of Key Intermediates

The two primary intermediates synthesized from this compound are L-homophenylalanine ethyl ester and ethyl 2-oxo-4-phenylbutyrate.

Table 1: Synthesis of Key Intermediates

| Intermediate | Precursor | Key Transformation |

| L-Homophenylalanine ethyl ester | This compound | Nucleophilic substitution with ammonia followed by esterification |

| Ethyl 2-oxo-4-phenylbutyrate | This compound | Oxidation and esterification |

Synthesis of Enalapril

Enalapril is synthesized through the reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline.

The Synthesis of (R)-2-Bromo-3-phenylpropionic Acid: A Historical and Technical Overview

(R)-2-Bromo-3-phenylpropionic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) and neprilysin (NEP) inhibitors used in the management of cardiovascular diseases. This technical guide provides an in-depth exploration of the discovery and historical development of its synthesis, presenting key experimental methodologies, quantitative data, and the biochemical context of its application.

Historical Perspective and Discovery

The synthesis of 2-bromo-3-phenylpropanoic acid, in its racemic form, has been documented for over a century. Early methods focused on the addition of bromine or hydrogen bromide to cinnamic acid. These approaches, while foundational, did not provide stereocontrol, yielding a mixture of enantiomers.

The advent of stereoselective synthesis and the increasing demand for enantiomerically pure drug intermediates led to the development of methods to produce this compound specifically. The most significant breakthrough in this area was the use of readily available chiral precursors, particularly amino acids. The diastereoselective conversion of (D)-phenylalanine to this compound via a diazotization-bromination reaction emerged as the most practical and widely adopted method. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer with high purity. Over the years, extensive research has focused on optimizing this reaction to improve yields, enhance enantiomeric excess, and develop more industrially scalable and environmentally friendly protocols.

Synthetic Methodologies

Racemic Synthesis from Cinnamic Acid

The earliest reported syntheses of 2-bromo-3-phenylpropanoic acid involved the electrophilic addition of bromine or hydrobromic acid to the double bond of cinnamic acid.

A general workflow for this process is outlined below:

Caption: General workflow for the racemic synthesis of 2-bromo-3-phenylpropionic acid from cinnamic acid.

Stereoselective Synthesis from (D)-Phenylalanine

The predominant method for producing this compound is the diazotization of (D)-phenylalanine followed by bromide substitution. This reaction proceeds with retention of configuration at the alpha-carbon.

The general transformation can be visualized as follows:

Caption: Key steps in the stereoselective synthesis of this compound from (D)-phenylalanine.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for this compound from (D)-phenylalanine.

| Reference (Patent/Publication) | Bromide Source | Acid | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| EP 0 657 453 | KBr | 2N H₂SO₄ | Water | 0 to RT | 3 | ~62 | Not Reported |

| U.S. Pat. No. 5,238,932 / 5,366,973 | 49% HBr | HBr | Water | -5 to 0 | 5 | 43 | Not Reported |

| J. Med. Chem., 39, 1210-1219, 1996 | 48% HBr | HBr | Water | 0 | 2 | 88 | Not Reported |

| Tetrahedron Letters, 34, 1457-1460, 1993 | NaBr | HBr | Water | RT | 3 | 80 | Not Reported |

| US 6,103,931 A | 48% HBr | HBr | Water/Toluene | -6 to 15 | >8 | 92.7 | Not Reported |

| Org. Lett., 2004, 6 (16), pp 2745–2748 | HBr/TEAB | - | Acetonitrile | Not specified | Not specified | Not specified | 96-98 |

Note: "RT" denotes room temperature. TEAB is tetraethylammonium bromide.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis in a Biphasic System (Based on US 6,103,931 A)

This protocol describes a high-yield synthesis of this compound using a two-phase solvent system.

Materials:

-

(D)-Phenylalanine

-

48% Hydrobromic acid (HBr)

-

Demineralized water

-

Toluene

-

Sodium nitrite (NaNO₂)

Procedure:

-

To a jacketed reactor under a nitrogen atmosphere, charge 48% HBr, demineralized water, and toluene.

-

Cool the mixture to 0°C and add (D)-phenylalanine.

-

Further cool the reaction mixture to an internal temperature of -5°C.

-

Over a period of 5 hours, slowly add a solution of sodium nitrite in demineralized water, maintaining the temperature between -4°C and -6°C.

-

After the addition is complete, stir the mixture for an additional 3 hours at the same temperature.

-

Warm the reaction mixture to 15°C and continue stirring for 1 hour.

-

Cease stirring and allow the phases to separate.

-

Separate the organic phase and wash it with demineralized water.

-

Concentrate the organic phase under vacuum to yield this compound.

Protocol 2: Synthesis with Potassium Bromide and Sulfuric Acid (Based on EP 0 657 453)

This protocol utilizes potassium bromide as the bromide source in a sulfuric acid medium.

Materials:

-

(D)-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Potassium bromide (KBr)

-

2N Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Dissolve (D)-phenylalanine in 2N sulfuric acid in a reaction vessel.

-

Add potassium bromide to the solution.

-

Cool the mixture to 0°C.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for a total of 3 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the product.

Application in Drug Development: ACE/NEP Inhibition

This compound is a key intermediate in the synthesis of vasopeptidase inhibitors, such as Omapatrilat.[1][2][3] These drugs simultaneously inhibit two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3]

-

ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II.[1]

-

Neprilysin is an endopeptidase that degrades several vasodilating peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][3]

By inhibiting both enzymes, vasopeptidase inhibitors offer a dual mechanism of action: they reduce the production of a vasoconstrictor (angiotensin II) and prevent the breakdown of vasodilators. This combined effect leads to a significant reduction in blood pressure.

The following diagram illustrates the signaling pathways affected by a dual ACE/NEP inhibitor:

Caption: Mechanism of action of a dual ACE/NEP inhibitor.

This comprehensive overview of the discovery and synthesis of this compound highlights its significance as a chiral intermediate in the development of important cardiovascular drugs. The evolution of its synthesis from racemic preparations to highly stereoselective and efficient industrial processes reflects the broader advancements in synthetic organic chemistry.

References

Methodological & Application

Synthesis of (R)-2-Bromo-3-phenylpropionic Acid from D-phenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the stereospecific synthesis of (R)-2-Bromo-3-phenylpropionic acid from the readily available amino acid, D-phenylalanine. The synthesis proceeds via a diazotization-bromination reaction, a variant of the Sandmeyer reaction, which allows for the replacement of the amino group with a bromine atom while retaining the stereochemical integrity at the alpha-carbon. This protocol is crucial for the synthesis of various chiral building blocks used in drug development, particularly as an intermediate for angiotensin-converting enzyme (ACE) inhibitors. The application note includes a summary of reaction parameters from various reported procedures, a detailed experimental protocol, and a workflow diagram for clarity.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereospecific synthesis is of great importance as the biological activity of the final drug molecule is often dependent on a specific enantiomer. The conversion of D-phenylalanine to this compound is a well-established method that leverages the principles of diazotization of primary amines and subsequent nucleophilic substitution with bromide. The reaction is known to proceed with retention of configuration, making it a reliable method for producing the desired (R)-enantiomer. This document outlines a robust protocol for this synthesis, suitable for laboratory-scale preparation.

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound from D-phenylalanine. This allows for a comparative overview of different reaction conditions and their resulting yields.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| D-phenylalanine (equiv.) | 1 | 1 | 1 |

| Sodium Nitrite (equiv.) | 1 - 1.6 | 3.2 | 1 |

| Hydrobromic Acid (equiv.) | 3 - 10 (total HBr + bromide salt) | 8 | 2 |

| Bromide Salt (equiv.) | 0.5 - 7 (e.g., KBr or formed in situ) | - | 1 (KBr) |

| Solvent System | Water/Toluene | Water | Water |

| Temperature (°C) | -5 to 10 | 0 | 0, then room temp |

| Reaction Time (hours) | 6 | 2 | 3 |

| Reported Yield (%) | Up to 92.7 | 88 | ~62 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a synthesized representation of best practices derived from the available literature.

Materials:

-

D-phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Potassium bromide (KBr)

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Cooling bath (ice-salt or cryocooler)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, combine D-phenylalanine and potassium bromide.

-

Acidification and Cooling: To this mixture, add a 48% aqueous solution of hydrobromic acid. The flask is then placed in a cooling bath and the contents are cooled to a temperature between -5 °C and 0 °C with vigorous stirring.

-

Diazotization: A solution of sodium nitrite in deionized water is prepared and placed in the dropping funnel. This solution is added dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition of the sodium nitrite solution is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if a suitable system is developed.

-

Work-up and Extraction: Once the reaction is deemed complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The product is then extracted from the aqueous phase using an organic solvent such as toluene or ethyl acetate. The extraction should be performed three times to ensure a good recovery of the product.

-

Drying and Solvent Removal: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and then filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a white to off-white solid.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound. The expected exact mass is 227.9786 g/mol .[1]

-

Chiral HPLC: To determine the enantiomeric excess of the final product.

-

Melting Point: To assess the purity of the compound.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental Workflow for the Synthesis of this compound.

Caption: Reaction Pathway for the Synthesis of this compound.

References

Application Notes and Protocols: Stereospecific Synthesis of (R)-2-Bromo-3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereochemical purity is often critical for the biological activity and efficacy of the final product. The synthesis described here is a diazotization-bromination reaction of the readily available amino acid, (D)-phenylalanine. While the term "Sandmeyer-type" is often associated with the conversion of aromatic amines to aryl halides via a diazonium salt intermediate, the reaction of aliphatic amines like phenylalanine follows a similar diazotization step but involves a different substitution mechanism. The protocol outlined below is optimized for high yield and, crucially, for the retention of the stereochemical configuration at the α-carbon.[1][2]

The mechanism for this stereospecific conversion is believed to proceed through a double inversion process.[1] Following diazotization of the α-amino group, the adjacent carboxylic acid acts as an intramolecular nucleophile, displacing the diazonium group to form a transient α-lactone intermediate with an inversion of configuration. Subsequently, a bromide ion attacks the α-carbon in an Sₙ2 fashion, opening the lactone and resulting in a second inversion.[1] This double inversion sequence leads to the net retention of the original stereochemistry, converting (D)-phenylalanine to this compound.

Reaction Scheme and Mechanism

The overall transformation and the proposed mechanistic pathway are illustrated below. The workflow outlines the key stages of the synthesis, from the starting material to the purified product. The mechanism diagram details the key intermediates responsible for the retention of stereochemistry.

Workflow for the Synthesis of this compound

Caption: A high-level overview of the experimental workflow.

Proposed Reaction Mechanism with Stereochemistry

Caption: Mechanism showing net retention of stereochemistry.

Experimental Protocol

This protocol is adapted from established literature procedures for the conversion of (D)-phenylalanine to this compound.[3]

Materials:

-

(D)-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Potassium bromide (KBr)

-

Ethyl acetate or Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (D)-phenylalanine in a 48% aqueous solution of hydrobromic acid. The mixture is then cooled to 0°C using an ice bath.

-

Diazotization: A solution of sodium nitrite in deionized water is prepared and cooled. This solution is added dropwise to the stirred phenylalanine solution over a period of 1-2 hours, ensuring the reaction temperature is maintained between -5°C and 0°C.[3] Vigorous gas evolution (N₂) will be observed.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 3-5 hours, or until gas evolution ceases.[3]

-

Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous phase is extracted three times with an organic solvent such as ethyl acetate or MTBE.[2]

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as an oil or solid. Further purification can be achieved by recrystallization or column chromatography if necessary, although often the crude product is of sufficient purity for subsequent steps.

Quantitative Data Summary

The yield and stereochemical purity of the reaction can vary based on the specific conditions employed. The following table summarizes representative data from various reported procedures.

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (D)-Phenylalanine | NaNO₂, KBr, 2N H₂SO₄ | 0°C to RT, 3h | ~62% | Not Reported | [3] |

| (D)-Phenylalanine | NaNO₂, 49% HBr | -5°C to 0°C, 5h | 43% | Not Reported | [3] |

| (L)-Phenylalanine | NaNO₂, HBr, TEAB | Not specified | 78% (as bornylamine salt) | >96% | [2] |

| (D)-Phenylalanine | NaNO₂, conc. HBr | Not specified | ≥90% | High (retention) | [3] |

Note: The reaction starting from L-phenylalanine yields (S)-2-bromo-3-phenylpropionic acid, which can then be inverted to the (R)-enantiomer.[2]

Troubleshooting

-

Low Yield:

-

Incomplete Diazotization: Ensure the temperature is kept low and stable during NaNO₂ addition. Adding the nitrite solution too quickly or at a higher temperature can lead to decomposition of nitrous acid and the diazonium intermediate.

-

Inefficient Extraction: Ensure thorough extraction from the aqueous phase by performing multiple extractions with the organic solvent.

-

-

Low Enantiomeric Excess (Racemization):

-

Temperature Control: Allowing the reaction temperature to rise can promote side reactions and may lead to racemization through an Sₙ1-type mechanism involving a carbocation intermediate, although the Sₙ2 pathway is favored.[4]

-